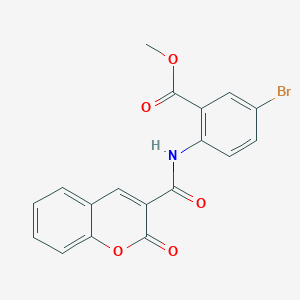

methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

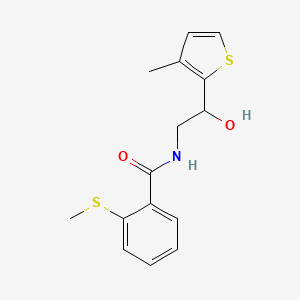

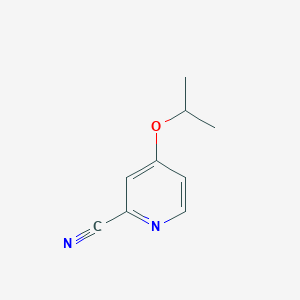

“Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate” is a chemical compound with the molecular formula C18H12BrNO5 . It is a derivative of chromene, a class of heterocyclic compounds.

Synthesis Analysis

The synthesis of chromene derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The process of formation of heterocyclic compounds like chromenes includes steps such as the von Pechmann, Perkin, and Wittig reactions . Also, synthesis of coumarins by using Knoevenagel condensation is prevalent .

Molecular Structure Analysis

The molecular structure of “methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate” was confirmed by single crystal X-rays diffraction analysis . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .

Aplicaciones Científicas De Investigación

Diagnostic Imaging

The compound has been utilized in the design and synthesis of ligands for Translocator Protein (TSPO) targeting . TSPO is a mitochondrial protein involved in inflammation, immune modulation, and cell proliferation. The ligand, designed based on pharmacophore modeling, showed promise for TSPO binding and potential use in Single Photon Emission Computed Tomography (SPECT) imaging .

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have demonstrated significant antiviral activities . These activities include inhibition against influenza A and Coxsackie B4 virus, suggesting potential for the development of new antiviral agents .

Anticancer Properties

Compounds related to methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate have shown exciting biological activities, including anticancer properties. This indicates a potential application in the development of novel anticancer drugs.

Pharmaceutical Intermediates

Similar compounds have been used as intermediates in pharmaceutical manufacturing . This suggests that methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate could serve as a precursor or intermediate in the synthesis of various pharmaceuticals.

Biological Potential of Indole Derivatives

Given the structural relationship to indole derivatives, this compound may share the broad spectrum of biological activities attributed to indoles, such as anti-inflammatory, antioxidant, antimicrobial, and antidiabetic effects .

Synthesis of Heterocyclic Compounds

The compound has potential use in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for the development of new therapeutic agents .

Direcciones Futuras

Chromene derivatives have attracted considerable attention as an important structural motif for the discovery of new drug candidates . The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) . This suggests that “methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate” and similar compounds could have promising future applications in medicinal chemistry.

Propiedades

IUPAC Name |

methyl 5-bromo-2-[(2-oxochromene-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO5/c1-24-17(22)12-9-11(19)6-7-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWJMKXCXPKQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)

![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)

![2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2864877.png)

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)